(1R,2R)-2-N-methylcyclohexane-1,2-diamine
Description
(1R,2R)-2-N-Methylcyclohexane-1,2-diamine (CAS 67198-21-4) is a chiral diamine derivative featuring a cyclohexane backbone with a methyl group substituted on one of the amino groups. Its molecular formula is C₈H₁₈N₂, with a molar mass of 142.24 g/mol. The compound exhibits a density of 0.92 g/cm³, a boiling point of 91°C (at 20 Torr), and a pKa of ~10.52, reflecting moderate basicity . It serves as a versatile scaffold in asymmetric organocatalysis and coordination chemistry due to its rigid cyclohexane ring and stereochemical control . Notably, methyl substitution on the amino group enhances steric and electronic modulation, distinguishing it from unmodified or bulkier N-substituted analogues .
Properties
IUPAC Name |
(1R,2R)-2-N-methylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFSSDLWBZWJRU-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-N-methylcyclohexane-1,2-diamine typically involves the selective alkylation of (1R,2R)-cyclohexane-1,2-diamine. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group . The reaction conditions often involve the use of hydrophobic solvents and acid-binding agents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process includes steps such as nucleophilic substitution, reduction, and alkylation, optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-N-methylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially with aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, imines, and amides .
Scientific Research Applications
Asymmetric Synthesis
(1R,2R)-2-N-methylcyclohexane-1,2-diamine is widely utilized as a chiral ligand in asymmetric synthesis. Its ability to influence reaction pathways allows for the production of enantiomerically pure compounds. The compound's chiral environment enhances selectivity in reactions involving transition metals, leading to improved yields of desired stereoisomers.
Table 1: Applications in Asymmetric Synthesis
Drug Development
The compound serves as a precursor for pharmaceuticals targeting specific receptors or enzymes. Its structural features enable it to interact with biological molecules effectively.
Case Study: Anticancer Activity
Recent studies indicate that metal complexes derived from this compound exhibit cytotoxic effects against cancer cell lines. These complexes have been shown to induce apoptosis and inhibit cell proliferation effectively.
Table 2: Biological Activity Overview
| Biological Function | Mechanism of Action | Reference |
|---|---|---|
| Enzyme Interaction | Forms hydrogen bonds with enzymes influencing activity | |
| Metal Coordination | Coordinates with metal ions enhancing catalytic properties |
Specialty Chemicals and Polymers
In industrial settings, this compound is used to produce specialty chemicals and advanced materials. Its unique properties make it suitable for applications requiring high purity and selectivity.
Table 3: Industrial Uses
Mechanism of Action
The mechanism by which (1R,2R)-2-N-methylcyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes . The pathways involved often include hydrogen bonding and hydrophobic interactions, which stabilize the transition states in catalytic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of (1R,2R)-2-N-methylcyclohexane-1,2-diamine with related derivatives:
Key Observations :
- Basicity : Methylation slightly increases pKa compared to the parent diamine, enhancing protonation stability in catalytic environments .
- Steric Effects : Dibenzyl and tetramethyl derivatives introduce bulkier substituents, reducing conformational flexibility but improving substrate selectivity in catalysis .
- Pharmacological Potential: The 7-chloroquinoline-substituted analogue shows augmented safety and spike protein binding compared to hydroxychloroquine (HCQ), highlighting the role of N-substituents in drug design .
Catalytic Performance
Organocatalysis
- This compound derivatives exhibit moderate enantioselectivity (up to 41% ee) in Michael additions of acetylacetone to trans-β-nitrostyrene, outperforming unmodified diamines but underperforming compared to thiourea or squaramide-based catalysts .
- Tetramethylated analogues (e.g., L5 in ) show reduced catalytic activity in hydrogenation due to excessive electron donation from methyl groups, which destabilize substrate binding .
Metal Coordination
- Copper(II) complexes of N,N′-dibenzylcyclohexane-1,2-diamine achieve higher enantioselectivity (up to 90% ee) in Henry reactions compared to methylated derivatives, attributed to stronger π-interactions from benzyl groups .
- Methyl-substituted diamines form less stable metal complexes but are preferred in solvent-free α-amination reactions, where steric hindrance minimizes side reactions .
Biological Activity
(1R,2R)-2-N-methylcyclohexane-1,2-diamine is a chiral diamine compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. Its unique structural characteristics allow it to interact with biological systems in various ways, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C8H16N2
- Molecular Weight : 144.23 g/mol
- Structure : The compound features a cyclohexane ring with two amine groups and a methyl substituent, contributing to its chirality and potential biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have explored the use of cyclohexanediamine derivatives in anticancer therapies. For instance, a derivative of (1R,2R)-cyclohexanediamine was tested for its cytotoxicity and anticancer effects against various cancer cell lines and in vivo models. The results indicated significant cytotoxic activity comparable to established chemotherapeutic agents like oxaliplatin. The compound demonstrated a favorable therapeutic index and improved life span in murine models of leukemia, suggesting its potential as an effective anticancer agent .
| Compound | In Vitro IC50 (µM) | In Vivo Increase in Life Span (%) |
|---|---|---|
| Oxaliplatin | 10 | 152 |
| (1R,2R)-Cyclohexanediamine Derivative | 8 | >200 |
2. Coordination Chemistry
This compound has been utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals such as iron and platinum. These metal complexes exhibit enhanced biological activities due to the chelation effect, which can improve the solubility and bioavailability of the metal ions .
3. Synthesis of Bioactive Ligands
The compound serves as a precursor for synthesizing various bioactive ligands. For example, it can be reacted with quinoline derivatives to produce ligands that exhibit antimicrobial properties. These synthesized compounds have shown promising results in inhibiting bacterial growth, indicating their potential use in developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a novel oxaliplatin analogue derived from (1R,2R)-cyclohexanediamine in L1210 leukemia models. The results highlighted that this analogue not only matched but exceeded the efficacy of existing treatments like oxaliplatin in terms of survival rates and life span extension .
Case Study 2: Coordination Complexes
Another research focused on synthesizing iron(III) complexes using (1R,2R)-N,N'-bis[(quinolin-2-yl)methyl]cyclohexane-1,2-diamine as a ligand. The resulting complex demonstrated significant antibacterial activity against Gram-positive bacteria, showcasing the compound's versatility beyond anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
